molecular formula C17H30O3 B13725569 12-(3-Oxocyclopentyl)dodecanoic Acid

12-(3-Oxocyclopentyl)dodecanoic Acid

Cat. No.: B13725569
M. Wt: 282.4 g/mol
InChI Key: YNMZKUOYAKJFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(3-Oxocyclopentyl)dodecanoic Acid is a specialized organic compound belonging to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a cyclopentyl ring with a ketone group at the third position, attached to a dodecanoic acid chain. Dodecanoic acid derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Oxocyclopentyl)dodecanoic Acid typically involves the reaction of dodecanoic acid with cyclopentanone under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the cyclopentyl ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and enhances the yield. This method includes the heating reaction of dodecanoic acid with cyclopentanone in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-(3-Oxocyclopentyl)dodecanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 12-(3-Oxocyclopentyl)dodecanoic Acid is unique due to the presence of the cyclopentyl ring with a ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dodecanoic acid derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

12-(3-oxocyclopentyl)dodecanoic acid

InChI

InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20)

InChI Key

YNMZKUOYAKJFQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.